Cas no 893590-34-6 (N-(3-Chlorobenzyl)butan-2-amine)

N-(3-Chlorobenzyl)butan-2-amine is a chiral secondary amine derivative featuring a 3-chlorobenzyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for bioactive molecules. The presence of the chlorobenzyl group enhances reactivity in nucleophilic substitution and coupling reactions, while the butan-2-amine backbone offers flexibility for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for exploring structure-activity relationships. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research applications.
N-(3-Chlorobenzyl)butan-2-amine structure
893590-34-6 structure
Product Name:N-(3-Chlorobenzyl)butan-2-amine
CAS No:893590-34-6
MF:C11H16ClN
MW:197.704442024231
CID:1086902
PubChem ID:4719528
Update Time:2025-08-10

N-(3-Chlorobenzyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Chlorobenzyl)butan-2-amine
    • N-[(3-chlorophenyl)methyl]butan-2-amine
    • AN-465/42886863
    • AKOS000226769
    • N-(sec-butyl)-N-(3-chlorobenzyl)amine
    • N-(3-CHLOROBENZYL)-2-BUTANAMINE
    • MFCD07407721
    • CHEMBRDG-BB 9071761
    • DTXSID30405943
    • (butan-2-yl)[(3-chlorophenyl)methyl]amine
    • 893590-34-6
    • AKOS017279292
    • STK281351
    • [(3-CHLOROPHENYL)METHYL](SEC-BUTYL)AMINE
    • MDL: MFCD07407721
    • Inchi: 1S/C11H16ClN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3
    • InChI Key: PUOXRXNYHSXDSP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CNC(C)CC

Computed Properties

  • Exact Mass: 197.09700
  • Monoisotopic Mass: 197.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.61900

N-(3-Chlorobenzyl)butan-2-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on N-(3-Chlorobenzyl)butan-2-amine

N-(3-Chlorobenzyl)butan-2-amine (CAS No. 893590-34-6): An Overview of Its Properties, Applications, and Recent Research

N-(3-Chlorobenzyl)butan-2-amine (CAS No. 893590-34-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a chlorobenzyl group with a butan-2-amine moiety, making it an intriguing candidate for various applications. In this comprehensive overview, we will delve into the chemical properties, potential applications, and recent research findings related to N-(3-Chlorobenzyl)butan-2-amine.

Chemical Structure and Properties

N-(3-Chlorobenzyl)butan-2-amine is a colorless to pale yellow liquid with a molecular formula of C10H14ClN. Its molecular weight is approximately 187.68 g/mol. The compound features a primary amine group attached to a butane chain, which is itself bonded to a chlorobenzyl moiety. This structure imparts several key properties to the molecule:

  • Solubility: N-(3-Chlorobenzyl)butan-2-amine exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it is sparingly soluble in water.
  • Reactivity: The presence of the primary amine group makes the compound reactive towards electrophiles and capable of participating in various chemical reactions, including acylation, alkylation, and condensation reactions.
  • Stability: Under standard laboratory conditions, N-(3-Chlorobenzyl)butan-2-amine is stable. However, it should be stored in a cool, dry place away from strong acids and oxidizing agents to prevent degradation.

Synthesis and Preparation

The synthesis of N-(3-Chlorobenzyl)butan-2-amine can be achieved through several methods, but one common approach involves the reaction of 3-chlorobenzyl chloride with 2-amino-butane in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.

The general synthetic route can be summarized as follows:

  1. Dissolve 3-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF).
  2. Add sodium hydride to the solution under an inert atmosphere (e.g., nitrogen or argon).
  3. Cool the reaction mixture to 0°C and slowly add 2-amino-butane.
  4. Allow the reaction mixture to warm to room temperature and stir for several hours.
  5. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
  6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  7. Purify the crude product by column chromatography using an appropriate eluent (e.g., hexanes/ethyl acetate).

Applications in Medicinal Chemistry

N-(3-Chlorobenzyl)butan-2-amine has shown promise in various medicinal chemistry applications due to its unique structural features. One area of particular interest is its potential as a lead compound for drug discovery. The presence of the chlorobenzyl group and the butan-2-amine moiety allows for structural modifications that can enhance biological activity and selectivity.

In recent studies, derivatives of N-(3-Chlorobenzyl)butan-2-amine have been investigated for their potential as inhibitors of specific enzymes involved in disease pathways. For example, researchers at the University of California have reported that certain derivatives exhibit potent inhibitory activity against protein kinases implicated in cancer progression. These findings suggest that further optimization of these compounds could lead to novel therapeutic agents for cancer treatment.

Toxicology and Safety Considerations

The toxicological profile of N-(3-Chlorobenzyl)butan-2-amine is an important consideration for its use in pharmaceutical applications. Preliminary studies have indicated that the compound has low acute toxicity when administered orally or intraperitoneally in animal models. However, more comprehensive toxicological evaluations are necessary to fully understand its safety profile.

In vitro cytotoxicity assays have shown that certain concentrations of N-(3-Chlorobenzyl)butan-2-amine can induce cell death in cancer cell lines while exhibiting minimal toxicity towards normal cells. These results are encouraging but warrant further investigation to determine the mechanism of action and potential side effects.

Recent Research Developments strong> p > p >In addition to its potential as a therapeutic agent, recent research has explored other applications ofN-(3-Chlorobenzyl)butan-2-amine. For instance, scientists at Harvard University have investigated its use as a ligand for metal complexes with catalytic properties. The unique electronic properties ofN-(3-Chlorobenzyl)butan-2-aminemake it an excellent candidate for designing catalysts that can facilitate challenging chemical transformations. p > p >Another area of interest is its potential as a building block for supramolecular assemblies. Researchers at Stanford University have demonstrated thatN-(3-Chlorobenzyl)butan-2-aminecan self-assemble into well-defined nanostructures under specific conditions. These nanostructures exhibit interesting optical and electronic properties, making them promising candidates for applications in materials science. p > p >< strong >Conclusion< strong > p > p >< strong >N-(3-Chlorobenzyl)butan-2-amine< strong >(CAS No.< strong >893590 - 34 - 6< strong >) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, catalysis, and materials science.< / p > p >Its unique chemical structure provides opportunities for structural modifications that can enhance biological activity and selectivity.< / p > p >Recent research has highlighted its potential as a lead compound for drug discovery, a ligand for catalytic metal complexes,< em >and< / em >a building block for supramolecular assemblies.< / p > p >Further studies are needed to fully explore its properties,< em >optimize its performance,< / em >and evaluate its safety profile.< / p > article > < / response >

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